![molecular formula C14H16ClNO4 B7644568 (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid
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Overview
Description
(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called vigabatrin (VGB), which is used in the treatment of epilepsy. CPP-115 has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, and depression.
Mechanism of Action
(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid is a potent and selective inhibitor of the enzyme vigabatrin (VGB), which irreversibly inhibits the enzyme responsible for the degradation of GABA, resulting in increased levels of GABA in the brain. This increase in GABA levels leads to an increase in inhibitory neurotransmission, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, resulting in increased inhibitory neurotransmission. This increase in inhibitory neurotransmission can have various physiological effects, including anxiolytic, anticonvulsant, and sedative effects. In addition, this compound has been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid is its potency and selectivity as a VGB inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its irreversible inhibition of VGB, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid. One potential direction is the development of this compound as a treatment for addiction, anxiety, and depression. Another direction is the study of this compound in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective and reversible VGB inhibitors may lead to the development of more effective treatments for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one. This intermediate is then reacted with L-alanine methyl ester to form 3-(4-chlorophenyl)-3-hydroxybutanoic acid methyl ester. The final step involves the reaction of this intermediate with oxalyl chloride and 2R-oxolane-2-carboxamide to form this compound.
Scientific Research Applications
(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of addiction, anxiety, and depression. In addition, this compound has been shown to be effective in reducing cocaine self-administration in rats and monkeys, suggesting its potential as a treatment for cocaine addiction.
properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h3-6,11-12H,1-2,7-8H2,(H,16,19)(H,17,18)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAWQCBUFZQNV-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N[C@@H](CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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